molecular formula C19H16FN5O B2800493 3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893919-01-2

3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2800493
CAS No.: 893919-01-2
M. Wt: 349.369
InChI Key: SLTLWXZMUSHKOM-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Its substituents—a 3,4-dimethylphenyl group at position 3 and a 2-fluorobenzyl moiety at position 6—impart distinct electronic and steric properties.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-7-8-15(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTLWXZMUSHKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the formation of the pyrimidine ring. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Formation of the Pyrimidine Ring: This involves the reaction of the triazole intermediate with suitable reagents to form the fused pyrimidine ring.

    Substitution Reactions: Introduction of the dimethylphenyl and fluorophenyl groups through substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that compounds within the triazolopyrimidine class can inhibit cancer cell proliferation. A study highlighted that related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Antibacterial Properties

The compound's derivatives have shown effectiveness in inhibiting bacterial growth by targeting essential enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts bacterial DNA synthesis and has been particularly effective against pathogens like Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Certain derivatives of this compound have been evaluated for anticonvulsant properties. In vitro studies suggest that these compounds can enhance gamma-aminobutyric acid (GABA) levels and inhibit GABA transaminase activity, leading to increased neuronal inhibition and reduced seizure activity.

Case Studies

Several studies have explored the applications of this compound:

Study Focus Findings
Walid Fayad et al. (2019)Anticancer ScreeningIdentified novel anticancer compounds through drug library screening on multicellular spheroids; demonstrated potent activity against MCF-7 cells .
PMC7412134 (2020)TriazolethionesInvestigated the synthesis and biological activities of mercapto-substituted triazoles; highlighted their potential in chemoprevention and chemotherapy .
ResearchGate StudyAntibacterial ActivityEvaluated antibacterial effects of triazolopyrimidine derivatives; compounds showed significant inhibition of bacterial growth through enzyme inhibition mechanisms .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Substituents and Molecular Properties of Triazolopyrimidinone Derivatives

Compound Name Substituents (Position 3 / Position 6) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,4-Dimethylphenyl / 2-Fluorobenzyl ~409.43* Triazolopyrimidinone, Fluorine
3-(3,4-Dimethoxyphenyl)-6-[2-Oxo-2-(4-Phenylpiperazinyl)Ethyl] Analogue 3,4-Dimethoxyphenyl / Piperazinyl-linked Oxoethyl ~493.56 Methoxy, Piperazine, Carbonyl
6-{[3-(3,4-Dimethoxyphenyl)-Oxadiazol-5-yl]Methyl}-3-(3-Fluorobenzyl) Derivative 3-Fluorobenzyl / Oxadiazolyl-Dimethoxyphenyl 463.43 Oxadiazole, Methoxy, Fluorine
5-(4-Chlorophenoxy)-6-Isopropyl-3-Phenyl Derivative Phenyl / 4-Chlorophenoxy-Isopropyl ~383.83 Chlorophenoxy, Isopropyl
3-(4-Trifluoromethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-One 4-Trifluoromethoxyphenyl / None 297.19 Trifluoromethoxy

*Calculated based on molecular formula (C₂₁H₁₈FN₅O).

Key Observations :

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to methoxy (polar) or trifluoromethoxy (moderately polar) substituents .
  • Electron-Withdrawing Effects: The 2-fluorobenzyl group introduces stronger electronegativity than non-fluorinated analogues (e.g., phenyl or benzyl derivatives) .
  • Steric Hindrance : Bulkier groups like oxadiazolyl-dimethoxyphenyl () or piperazinyl-oxoethyl () may reduce membrane permeability compared to the target compound’s simpler substituents.

Crystallographic and Conformational Analysis

X-ray studies of related triazolopyrimidinones (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivative) reveal that the triazolopyrimidine core is nearly planar (max. deviation: 0.021 Å), favoring π-π stacking interactions . In contrast, the target compound’s 2-fluorobenzyl group likely maintains moderate planarity due to the smaller fluorine atom, optimizing binding to flat receptor surfaces.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound based on available literature, including its pharmacological effects and mechanisms of action.

1. Analgesic Activity

Research indicates that derivatives of triazoles often exhibit analgesic properties. For instance, similar compounds have shown significant analgesic effects in various animal models. One study reported that a related triazole derivative demonstrated an analgesic effect exceeding that of metamizole sodium while being less toxic . This suggests potential therapeutic applications in pain management.

2. Anticancer Activity

Triazole derivatives are known for their anticancer properties. A study on structurally similar compounds revealed their ability to inhibit cancer cell proliferation in various lines, including breast and colon cancer cells. For example, certain triazolethiones exhibited IC50 values in the low micromolar range against human cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the fluorophenyl group in the compound may enhance its interaction with microbial targets, leading to increased efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting those involved in nucleotide synthesis and cell division.
  • Receptor Modulation : Some derivatives have been shown to interact with various receptors in the body, altering signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Reduction : Many triazole derivatives exhibit antioxidant properties, which can protect cells from oxidative damage and contribute to their anticancer effects .

Case Studies

StudyCompound TestedBiological ActivityFindings
Related Triazole DerivativeAnalgesicExceeded metamizole sodium effects; lower toxicity observed.
Triazolethione DerivativesAnticancerIC50 values < 50 µM against breast and colon cancer lines.
Various Triazole CompoundsAntimicrobialEffective against multiple bacterial strains; potential for broad-spectrum use.

Q & A

Q. What are the established synthetic methodologies for this triazolopyrimidine derivative?

The synthesis involves multi-step organic reactions, typically starting with cyclization of precursor heterocycles followed by substitution or alkylation. Key steps include:

  • Cyclization : Acid- or base-catalyzed ring closure under reflux in solvents like DMF or THF ().
  • Substitution : Introducing fluorophenyl or methylphenyl groups via nucleophilic substitution or coupling reactions ().
  • Purification : Column chromatography or recrystallization to isolate the final product (). Critical parameters include temperature control (60–120°C), solvent polarity, and reaction time (12–48 hours) to optimize yield (70–85%) and purity (>95%) ().

Q. Which analytical techniques confirm the structural integrity of the compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and ring fusion ().
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns ().
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) ().
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity ().

Q. What structural features influence the compound’s chemical reactivity?

  • The triazole-pyrimidine fused core introduces π-π stacking interactions and hydrogen-bonding capacity ().
  • Fluorine substituents on the phenyl ring increase electronegativity, enhancing electrophilic reactivity ().
  • Methyl groups on the 3,4-dimethylphenyl moiety contribute to steric hindrance, affecting nucleophilic attack ().

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

  • Catalyst Screening : Transition metals (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Reaction Monitoring : Real-time TLC or in-situ NMR reduces side-product formation ().
  • Post-Synthetic Purification : Gradient elution in column chromatography or preparative HPLC removes byproducts ().

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time ().
  • Structural Validation : Reconfirm compound identity using X-ray crystallography to rule out polymorphic effects ( ).
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate potency from assay noise ().

Q. What strategies enhance solubility without compromising bioactivity?

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions ().
  • Co-Crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to improve aqueous stability ().
  • Substituent Modification : Replace methyl groups with trifluoromethyl or hydroxyl groups to balance lipophilicity ().

Q. How can the mechanism of action be elucidated in biological systems?

  • In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) to identify direct targets ().
  • Molecular Docking : Computational modeling (AutoDock, Schrödinger) to predict binding interactions with receptors ().
  • Gene Knockout Models : CRISPR/Cas9-edited cell lines to validate target specificity ().

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